![molecular formula C8H11N B13181571 2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile](/img/structure/B13181571.png)
2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{Bicyclo[310]hexan-3-yl}acetonitrile is an organic compound characterized by a bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a range of cyclopropene and cyclopropylaniline derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of photoredox catalysts and efficient reaction conditions are key factors in optimizing industrial synthesis.
化学反応の分析
Types of Reactions
2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reducing agents, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions can occur under specific conditions, leading to the replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to optimize yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives.
科学的研究の応用
2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Its derivatives may have therapeutic potential, particularly in the development of new drugs.
Industry: The compound can be used in the production of advanced materials with specific properties.
作用機序
The mechanism of action of 2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to engage in specific binding interactions, influencing various biochemical processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
類似化合物との比較
Similar Compounds
2-{Bicyclo[3.1.0]hexan-3-yl}acetic acid: This compound shares a similar bicyclic structure but differs in its functional group.
Bicyclo[3.1.0]hexanes: These compounds have a similar core structure but may vary in their substituents and functional groups.
Uniqueness
2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile is unique due to its specific nitrile functional group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, distinguishing it from other bicyclic compounds.
特性
分子式 |
C8H11N |
|---|---|
分子量 |
121.18 g/mol |
IUPAC名 |
2-(3-bicyclo[3.1.0]hexanyl)acetonitrile |
InChI |
InChI=1S/C8H11N/c9-2-1-6-3-7-5-8(7)4-6/h6-8H,1,3-5H2 |
InChIキー |
BCDPVTLXAFHURL-UHFFFAOYSA-N |
正規SMILES |
C1C(CC2C1C2)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


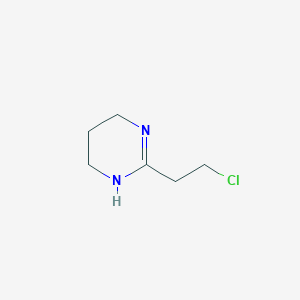

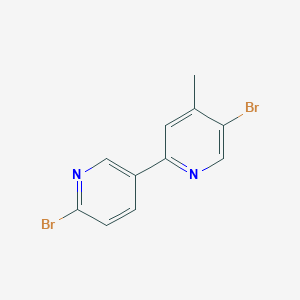
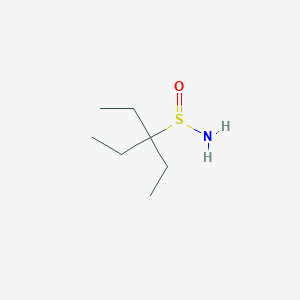
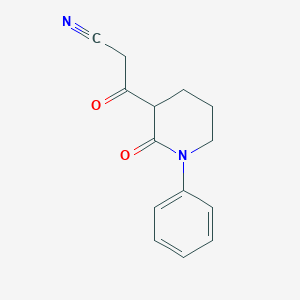

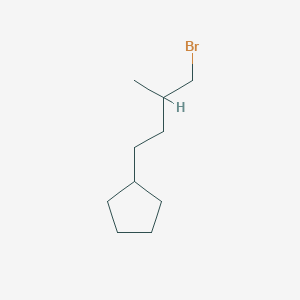

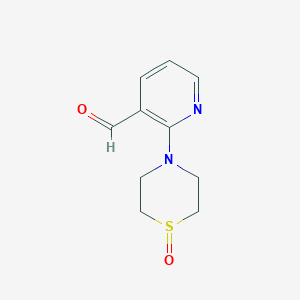
![4-Chloro-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13181536.png)
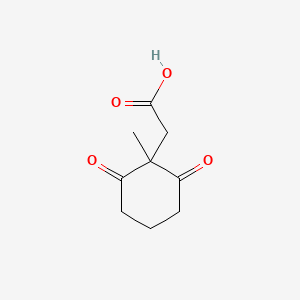
![[2,3'-Bithiophene]-2'-carboxylic acid](/img/structure/B13181555.png)
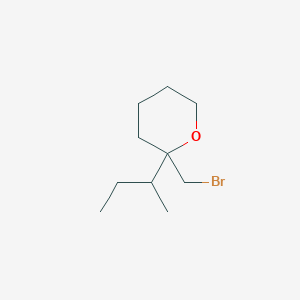
![(Thieno[2,3-d]pyrimidin-4-ylamino)acetic acid](/img/structure/B13181570.png)
